molecular formula C11H14ClNO2 B6244889 2,3,4,5-tetrahydro-1H-2-benzazepine-8-carboxylic acid hydrochloride CAS No. 265102-35-0

2,3,4,5-tetrahydro-1H-2-benzazepine-8-carboxylic acid hydrochloride

Cat. No.: B6244889
CAS No.: 265102-35-0
M. Wt: 227.69 g/mol
InChI Key: DSMAOIULWDXQEY-UHFFFAOYSA-N
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Description

2,3,4,5-Tetrahydro-1H-2-benzazepine-8-carboxylic acid hydrochloride is a heterocyclic compound that features a benzazepine core structure. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmacology. The benzazepine ring system is known for its biological activity, making it a valuable scaffold in drug design and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5-tetrahydro-1H-2-benzazepine-8-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors. One common method starts with the condensation of aniline derivatives with cyclic ketones, followed by cyclization and subsequent functional group modifications. The reaction conditions often require acidic or basic catalysts, elevated temperatures, and specific solvents to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve multi-step synthesis with optimized reaction conditions to maximize yield and purity. The process typically includes:

    Condensation Reaction: Aniline derivatives react with cyclic ketones.

    Cyclization: Formation of the benzazepine ring.

    Functional Group Modification: Introduction of the carboxylic acid group.

    Purification: Crystallization or chromatography to obtain the hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

2,3,4,5-Tetrahydro-1H-2-benzazepine-8-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: Conversion of the tetrahydro form to more oxidized derivatives.

    Reduction: Reduction of any oxidized forms back to the tetrahydro state.

    Substitution: Electrophilic or nucleophilic substitution reactions on the benzene ring or the azepine ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenation using bromine or chlorine, nitration using nitric acid, and sulfonation using sulfuric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzazepine-8-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the benzene ring.

Scientific Research Applications

2,3,4,5-Tetrahydro-1H-2-benzazepine-8-carboxylic acid hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, analgesic, and neuroprotective properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,3,4,5-tetrahydro-1H-2-benzazepine-8-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways depend on the specific biological context and the target molecules involved.

Comparison with Similar Compounds

Similar Compounds

    1-Benzazepine: Another benzazepine derivative with different substitution patterns.

    2-Benzazepine: Similar core structure but with variations in functional groups.

    3-Benzazepine: Differently substituted benzazepine with distinct biological activities.

Uniqueness

2,3,4,5-Tetrahydro-1H-2-benzazepine-8-carboxylic acid hydrochloride is unique due to its specific substitution pattern and the presence of the carboxylic acid group, which can significantly influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for developing new drugs and studying various biochemical processes.

Properties

CAS No.

265102-35-0

Molecular Formula

C11H14ClNO2

Molecular Weight

227.69 g/mol

IUPAC Name

2,3,4,5-tetrahydro-1H-2-benzazepine-8-carboxylic acid;hydrochloride

InChI

InChI=1S/C11H13NO2.ClH/c13-11(14)9-4-3-8-2-1-5-12-7-10(8)6-9;/h3-4,6,12H,1-2,5,7H2,(H,13,14);1H

InChI Key

DSMAOIULWDXQEY-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(CNC1)C=C(C=C2)C(=O)O.Cl

Purity

95

Origin of Product

United States

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